molecular formula C13H18N2O B1623432 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine CAS No. 55745-69-2

1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine

Cat. No.: B1623432
CAS No.: 55745-69-2
M. Wt: 218.29 g/mol
InChI Key: WVVYETFQVXIRRZ-UHFFFAOYSA-N
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Description

WAY-658430-A is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain neurotransmitter receptors, modulating their function. Additionally, this compound can act as an inhibitor for specific enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In neuronal cells, this compound can modulate neurotransmitter release, impacting synaptic transmission. Furthermore, it has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their conformation and activity. This compound can inhibit or activate enzymes, leading to changes in metabolic flux. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects can be observed, including alterations in behavior and physiological functions. Understanding the dosage threshold is crucial for its safe and effective use in therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of various metabolites. This compound can affect metabolic flux, leading to changes in the concentration of key intermediates and end products. Its role in these pathways highlights its potential as a modulator of cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic applications and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles, where it exerts its effects. This localization is crucial for its role in modulating cellular processes and therapeutic potential .

Chemical Reactions Analysis

WAY-658430-A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

WAY-658430-A has a wide range of scientific research applications. It is used in the study of chemical properties, biological interactions, and potential therapeutic effects. In chemistry, it is utilized to understand reaction mechanisms and develop new synthetic methodologies. In biology, it is used to study cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and drug development .

Comparison with Similar Compounds

WAY-658430-A can be compared with other similar compounds to highlight its uniqueness Some similar compounds include those with similar molecular structures or functional groupsWAY-658430-A stands out due to its specific molecular interactions and potential therapeutic effects .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15/h1-2,9,14H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVYETFQVXIRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204299
Record name 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55745-69-2
Record name 1-[(2,3-Dihydro-5-benzofuranyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55745-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2,3-dihydro-5-benzofuryl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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